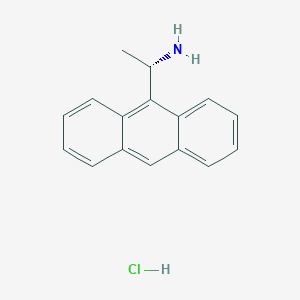

(S)-1-(Anthracen-9-yl)ethanamine hydrochloride

CAS No.:

Cat. No.: VC13497324

Molecular Formula: C16H16ClN

Molecular Weight: 257.76 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C16H16ClN |

|---|---|

| Molecular Weight | 257.76 g/mol |

| IUPAC Name | (1S)-1-anthracen-9-ylethanamine;hydrochloride |

| Standard InChI | InChI=1S/C16H15N.ClH/c1-11(17)16-14-8-4-2-6-12(14)10-13-7-3-5-9-15(13)16;/h2-11H,17H2,1H3;1H/t11-;/m0./s1 |

| Standard InChI Key | ANSFQYOBYYVFEY-MERQFXBCSA-N |

| Isomeric SMILES | C[C@@H](C1=C2C=CC=CC2=CC3=CC=CC=C31)N.Cl |

| SMILES | CC(C1=C2C=CC=CC2=CC3=CC=CC=C31)N.Cl |

| Canonical SMILES | CC(C1=C2C=CC=CC2=CC3=CC=CC=C31)N.Cl |

Introduction

Chemical Identity and Structural Features

Molecular Composition and Stereochemistry

The compound’s molecular formula is C₁₆H₁₆ClN, with a molecular weight of 257.76 g/mol . Its structure consists of an anthracene moiety (a fused polycyclic aromatic hydrocarbon) linked to an ethanamine group, where the chiral center at the ethanamine carbon adopts the S-configuration. The hydrochloride salt enhances stability and solubility in polar solvents .

Key identifiers include:

The stereochemistry is critical for interactions in chiral environments, influencing its reactivity and binding affinity in potential applications .

Crystallographic and Conformational Data

PubChem provides 3D conformational models, revealing a planar anthracene system with the ethanamine group projecting perpendicularly . The hydrochloride ion forms hydrogen bonds with the amine, stabilizing the crystal lattice.

Synthesis and Purification

Purification Techniques

-

Recrystallization: From ethanol/water mixtures to enhance enantiomeric purity .

-

Column Chromatography: Silica gel with dichloromethane/methanol gradients .

Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Melting Point | Not reported | |

| Solubility | Soluble in DMSO, methanol | |

| Stability | Hygroscopic; store at 2–8°C | |

| Optical Rotation ([α]D) | Data unavailable | — |

The compound’s fluorescence properties, typical of anthracene derivatives, suggest utility in photophysical studies .

Research Applications

Organic Synthesis

The compound serves as a precursor for chiral ligands in asymmetric catalysis. Its amine group can coordinate to metals, facilitating enantioselective transformations .

Materials Science

Anthracene’s π-conjugated system makes this compound a candidate for organic semiconductors or fluorescent markers .

Analytical Characterization

Spectroscopic Data

-

NMR: Expected aromatic signals (δ 7.5–8.5 ppm) and amine protons (δ 1.5–2.5 ppm) .

-

IR: N–H stretch (~3300 cm⁻¹) and C–Cl vibration (~600 cm⁻¹) .

Chromatographic Methods

HPLC with chiral columns (e.g., Chiralpak AD-H) can confirm enantiomeric purity .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume